Pqdpflrfamide

Descripción general

Descripción

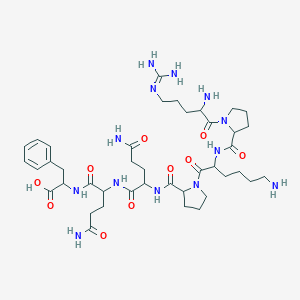

Péptido similar a Phe-Met-Arg-Phe, Helix aspersa es un neuropéptido derivado de los músculos viscerales y somáticos del caracol Helix aspersa. Este péptido consiste en cuatro residuos de aminoácidos: fenilalanina, metionina, arginina y fenilalanina.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Péptido similar a Phe-Met-Arg-Phe normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena de péptidos en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se acopla a la cadena de péptidos unida a la resina utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxibenzotriazol (HOBt).

Desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA).

Escisión: El péptido completado se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de Producción Industrial: La producción industrial de Péptido similar a Phe-Met-Arg-Phe sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados y las técnicas de purificación avanzadas se emplean para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Péptido similar a Phe-Met-Arg-Phe experimenta varias reacciones químicas, incluyendo:

Oxidación: Los residuos de metionina pueden oxidarse a metionina sulfóxido.

Reducción: Los enlaces disulfuro, si están presentes, pueden reducirse a tioles libres.

Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para crear análogos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o ácido performico.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como DIC y HOBt.

Productos Principales:

Oxidación: Péptidos que contienen metionina sulfóxido.

Reducción: Péptidos con enlaces disulfuro reducidos.

Sustitución: Análogos de péptidos con secuencias de aminoácidos modificadas

Aplicaciones Científicas De Investigación

El Péptido similar a Phe-Met-Arg-Phe tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un péptido modelo para estudiar técnicas de síntesis y modificación de péptidos.

Biología: Se investiga su papel en la modulación de las contracciones musculares y la neurotransmisión.

Medicina: Posibles aplicaciones terapéuticas en el tratamiento de trastornos relacionados con los músculos y como compuesto bioactivo en el desarrollo de fármacos.

Industria: Se utiliza en el desarrollo de productos basados en péptidos y como estándar en técnicas analíticas

Mecanismo De Acción

El mecanismo de acción del Péptido similar a Phe-Met-Arg-Phe implica la unión a receptores específicos en las células musculares, lo que lleva a la modulación de las contracciones musculares. Interactúa con los receptores acoplados a proteínas G (GPCR) y activa las vías de señalización intracelular, lo que da como resultado respuestas fisiológicas como la relajación o la contracción muscular .

Compuestos Similares:

Phe-Met-Arg-Pheamida (FMRFamide): Otro neuropéptido con una composición de aminoácidos similar pero diferente actividad biológica.

Leu-Met-Arg-Pheamida (LMRFamide): Un péptido con leucina en lugar de fenilalanina, que exhibe efectos fisiológicos distintos.

Unicidad: El Péptido similar a Phe-Met-Arg-Phe es único debido a su secuencia específica y origen en el caracol Helix aspersa.

Comparación Con Compuestos Similares

Phe-Met-Arg-Pheamide (FMRFamide): Another neuropeptide with similar amino acid composition but different biological activity.

Leu-Met-Arg-Pheamide (LMRFamide): A peptide with leucine instead of phenylalanine, exhibiting distinct physiological effects.

Uniqueness: Phe-Met-Arg-Phe Like Peptide is unique due to its specific sequence and origin from the snail Helix aspersa.

Propiedades

IUPAC Name |

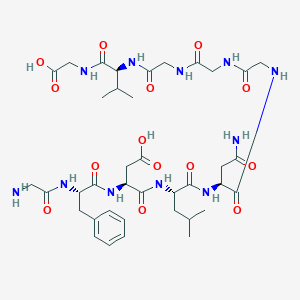

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGEQPXAKIVMA-NXBWRCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98495-35-3 | |

| Record name | Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)